molecular formula C18H17N3O3S B2900030 4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1172484-68-2

4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2900030
CAS No.: 1172484-68-2
M. Wt: 355.41
InChI Key: FBTIXRGYWRYLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide belongs to the family of benzamide derivatives It has a unique structure characterized by an oxadiazole ring and a methoxy substituent on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The synthesis begins with the formation of the oxadiazole ring through the cyclization of hydrazides and acylhydrazines with carbonyl compounds under acidic or basic conditions.

  • Introduction of the Benzyl Group: : The benzyl group is introduced via a substitution reaction using a suitable benzyl halide, often facilitated by a base like potassium carbonate.

  • Methoxylation: : The methoxy group is then added through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.

  • Final Coupling: : The final step involves coupling the oxadiazole derivative with benzamide under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods: In industrial settings, the production process is scaled up and optimized for higher yields and purity. This often involves:

  • Batch or Continuous Processing: : Using large reactors for batch processes or continuous flow systems for consistent output.

  • Purification Steps: : Utilizing crystallization, distillation, and chromatography techniques to achieve high-purity products.

  • Quality Control: : Ensuring stringent quality control measures for reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: : The methylthio group can undergo oxidation to form sulfoxide or sulfone derivatives, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The benzamide and oxadiazole rings can be subjected to reduction reactions, often involving catalytic hydrogenation with palladium or platinum catalysts.

  • Substitution: : The methoxy and methylthio groups can participate in nucleophilic or electrophilic substitution reactions, influenced by factors like the presence of activating or deactivating groups.

Common Reagents and Conditions:
  • Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide.

  • Reduction: : Hydrogen gas with palladium or platinum catalysts.

  • Substitution: : Alkyl halides, nitrating agents, sulfonating agents.

Major Products Formed:
  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Reduced benzamide and oxadiazole derivatives.

  • Substitution Products: : Derivatives with varied substituents on the benzyl and methoxy positions.

Scientific Research Applications

Chemistry:

  • Synthesis Intermediates: : Used as intermediates in the synthesis of more complex organic molecules.

  • Ligand Design: : Acts as a precursor for the design of ligands in coordination chemistry.

Biology:
  • Enzyme Inhibition: : Potential inhibitor of specific enzymes, contributing to studies on enzyme kinetics and drug design.

  • Bioassays: : Utilized in bioassays to explore biological activity and therapeutic potential.

Medicine:
  • Pharmacological Research: : Investigated for potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

  • Drug Development: : Serves as a lead compound for developing new pharmacologically active agents.

Industry:
  • Material Science:

  • Chemical Production: : Used as a building block in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide depends on its interaction with molecular targets:

  • Enzyme Binding: : It may inhibit enzyme activity by binding to the active site or allosteric sites, altering enzyme conformation.

  • Pathways Involvement: : In biological systems, it can modulate biochemical pathways by affecting key enzymes, receptors, or signaling molecules.

Comparison with Similar Compounds

Similar Compounds:

  • 4-methoxybenzamide: : Shares the benzamide core but lacks the oxadiazole ring and methylthio substituent.

  • 1,3,4-oxadiazole derivatives: : Similar ring structure but differ in the substituents attached to the ring.

Uniqueness: 4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific combination of a methoxy-substituted benzamide moiety with an oxadiazole ring and a methylthio benzyl group. This specific structure imparts distinctive chemical reactivity and potential biological activity not observed in its simpler analogs.

Properties

IUPAC Name

4-methoxy-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-23-14-7-5-13(6-8-14)17(22)19-18-21-20-16(24-18)11-12-3-9-15(25-2)10-4-12/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTIXRGYWRYLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.